1-isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
[5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-11-2-4-12(5-3-11)14-10-16(25,17(18,19)20)23(22-14)15(24)13-6-8-21-9-7-13/h2-9,25H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVIHQDACBEQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound of significant interest due to its potential biological activities, particularly against various strains of Mycobacterium tuberculosis (M. tuberculosis) and other pathogens. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 1-isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves cyclocondensation reactions of isonicotinic acid hydrazide with substituted chalcones or other suitable precursors. Characterization is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimycobacterial Activity
Research indicates that 1-isonicotinoyl derivatives exhibit potent antimycobacterial activity. A study highlighted that compounds derived from the pyrazole scaffold demonstrated significant inhibitory effects against both INH-susceptible and INH-resistant strains of M. tuberculosis. Specifically, the compound was found to have a minimum inhibitory concentration (MIC) lower than that of standard drugs like isoniazid (INH) against certain strains, indicating its potential as a novel antitubercular agent .
Table 1: Antimycobacterial Activity of 1-Isonicotinoyl Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1-Isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol | <0.25 | M. tuberculosis H37Rv |
| 5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole (2a) | <0.125 | INH-resistant strains |
| 3-(2-furyl)-5-hydroxy derivatives | <0.0625 | Non-tuberculous mycobacteria |
The mechanism by which these compounds exert their antimycobacterial effects involves inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. This inhibition is similar to that observed with INH, suggesting that the pyrazole derivatives may act through comparable pathways .
Antimicrobial Properties
In addition to their activity against M. tuberculosis, compounds within this class have shown broad-spectrum antimicrobial properties against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The antimicrobial efficacy is often assessed using agar well-diffusion methods and MIC determination .
Table 2: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 21 | 0.063 |
| Escherichia coli | 18 | 0.125 |
| Klebsiella pneumoniae | 22 | 0.05 |
Anti-inflammatory Activity
Some studies have also indicated that pyrazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The anti-inflammatory effects are evaluated through various assays measuring cytokine levels such as TNF-α and IL-6 inhibition .
Case Studies
A notable case study involved the evaluation of a series of synthesized pyrazole derivatives in vitro against multiple strains of M. tuberculosis and other pathogens. The results demonstrated that specific modifications in the chemical structure significantly enhanced biological activity, underscoring the importance of structure-activity relationships in drug design.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves cyclocondensation reactions of isonicotinic acid hydrazide with various substituted 1,1,1-trifluoro-4-alkoxy-3-buten-2-ones. This method has been shown to yield high percentages of the desired product with good purity. The synthesis typically follows a one-pot procedure that simplifies the process and enhances efficiency .
Antimycobacterial Properties
The compound has demonstrated significant antimycobacterial activity against both susceptible and resistant strains of M. tuberculosis. In a study comparing various derivatives, it was found that 1-isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exhibited higher potency than isoniazid (INH), a standard treatment for tuberculosis. Specifically, it showed effectiveness against INH-resistant strains at concentrations two to four times its minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv .
Comparative Efficacy
To illustrate the efficacy of 1-isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol relative to other compounds, the following table summarizes key findings from relevant studies:
| Compound | Activity Against M. tuberculosis | MIC (µg/mL) | Resistance |
|---|---|---|---|
| 1-Isonicotinoyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol | Highly effective | < 0.25 | INH-resistant |
| Isoniazid | Effective | 0.25 | Sensitive |
| Other derivatives (e.g., 5-hydroxy derivatives) | Variable | > 0.25 | Mixed |
Case Studies
Several case studies highlight the promising applications of this compound:
- In Vitro Studies : A series of in vitro tests revealed that the compound not only inhibited the growth of M. tuberculosis but also showed activity against non-tuberculous mycobacteria. This broad-spectrum activity suggests potential use in treating various mycobacterial infections .
- Structural Modifications : Research into structural modifications has indicated that varying substituents on the pyrazole ring can enhance biological activity. For instance, derivatives with different aryl groups have been synthesized and tested for improved efficacy against resistant strains .
- Future Directions : Ongoing research aims to explore the pharmacokinetics and toxicity profiles of this compound in animal models to assess its viability as a therapeutic agent for human use.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl (-CF₃) and hydroxyl (-OH) groups serve as key reaction sites:
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Hydroxyl group reactivity : The C-5 hydroxyl group undergoes substitution under acidic or basic conditions. For example, treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, enabling further functionalization.
-
Trifluoromethyl group : While typically inert, the -CF₃ group can participate in nucleophilic aromatic substitution under high-temperature conditions with strong bases (e.g., K₂CO₃/DMF), facilitating the introduction of electron-donating groups .
Table 1: Nucleophilic Substitution Reactions
| Reaction Site | Reagent/Conditions | Product | Key Reference |
|---|---|---|---|
| C-5 -OH | POCl₃, reflux | 5-chloro derivative | |
| C-4 (Ar-H) | K₂CO₃, DMF, 120°C, aryl boronic acid | C-4 aryl-substituted pyrazole |
Oxidation and Aromatization
The dihydropyrazole ring undergoes oxidation to form aromatic pyrazoles:
-
Oxidative aromatization : Using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in dichloromethane converts the 4,5-dihydropyrazole to a fully aromatic pyrazole, enhancing stability and π-conjugation .
Table 2: Oxidation Reactions
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4,5-dihydropyrazole derivative | DDQ, CH₂Cl₂ | Aromatic pyrazole | 85–92 |
Condensation and Cyclocondensation
The isonicotinoyl group (pyridine-4-carbonyl) participates in condensation reactions:
-
Hydrazine cyclocondensation : Reacts with hydrazines to form pyrazolo[3,4-d]pyridazine derivatives under acidic conditions (e.g., HCl/EtOH) .
-
Cross-coupling : Suzuki-Miyaura coupling at the 4-methylphenyl substituent enables the introduction of diverse aryl/heteroaryl groups .
Table 3: Cyclocondensation Reactions
Acid/Base-Mediated Rearrangements
The pyrazole core undergoes ring expansion or contraction under extreme pH:
-
Acidic conditions : Protonation at N-2 triggers ring-opening, forming α,β-unsaturated ketones, which can recyclize to fused heterocycles.
-
Basic conditions : Deprotonation of the hydroxyl group facilitates aldol-like condensations with carbonyl compounds .
Electrophilic Aromatic Substitution
The 4-methylphenyl substituent directs electrophilic attacks:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the 4-methylphenyl ring .
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Sulfonation : Oleum (fuming H₂SO₄) adds sulfonic acid groups, enhancing water solubility.
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl and Aromatic Substituents
Compound A : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
- Molecular Formula : C₁₇H₁₄F₃N₃O₂S
- Key Features: Celecoxib shares the 3-(trifluoromethyl)-5-arylpyrazole scaffold but replaces the isonicotinoyl group with a benzenesulfonamide moiety. This substitution confers selectivity for cyclooxygenase-2 (COX-2) inhibition, a property absent in the target compound due to its distinct substituents .
- Biological Activity: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID), whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.
Compound B : 1-(1,3-Benzothiazol-2-yl)-3-(2-methoxyethyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Molecular Formula : C₁₄H₁₄F₃N₃O₂S
- Key Features: This analogue substitutes the isonicotinoyl group with a benzothiazole ring and introduces a 2-methoxyethyl chain.
Compound C : 3-Methyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Molecular Formula : C₁₀H₁₁F₃N₄O₂
- Key Features: The 1-methylpyrazole carbonyl group replaces the isonicotinoyl moiety, reducing aromaticity and altering steric effects. This modification may impact binding affinity in enzyme interactions .
Crystallographic and Conformational Comparisons
- Isostructural Analogues (Compounds 4 and 5) :
- Structures : 4-(4-Halophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (X = Cl, Br) .
- Key Findings : These compounds exhibit isostructural triclinic (P 1̄) packing with two independent molecules per asymmetric unit. The trifluoromethyl group in the target compound may similarly influence crystal packing via C–F···H interactions, though direct crystallographic data for the target compound are unavailable .
Bioactivity and Therapeutic Potential
- Antimicrobial Activity: Compound 4 (chloro derivative) displays antimicrobial properties, attributed to the 4-chlorophenyl and triazole groups . The target compound’s isonicotinoyl group may confer distinct interactions with microbial targets, though this remains speculative without empirical data.
- Anti-inflammatory vs. Metabolic Stability: Celecoxib’s benzenesulfonamide group is critical for COX-2 inhibition, while the target compound’s isonicotinoyl group may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
Data Table: Structural and Functional Comparison
Q & A
Basic Synthesis and Purification
Q: What multi-step synthetic routes are reported for synthesizing 1-isonicotinoyl pyrazole derivatives, and how can reaction conditions be optimized? A: The compound’s core structure is synthesized via a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated ketones, followed by isonicotinoyl group introduction. and highlight the use of condensation reactions (e.g., hydrazine hydrate with trifluoromethyl ketones) and microwave-assisted synthesis to enhance yield (70–85%). Key steps:
- Cyclization under acidic conditions (H2SO4/EtOH).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Optimize trifluoromethyl group stability by maintaining inert atmospheres (N2) and low temperatures (−10°C) during acylation .
Structural Confirmation Techniques
Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure and stereochemistry? A: Use X-ray crystallography () to resolve the dihydro-pyrazole ring’s chair conformation and hydroxyl group orientation. Complement with:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the isonicotinoyl carbonyl (δ ~165 ppm) and trifluoromethyl group (δ ~120 ppm, <sup>19</sup>F NMR).
- IR spectroscopy : Confirm hydroxyl (3200–3400 cm<sup>−1</sup>) and carbonyl (1680–1700 cm<sup>−1</sup>) stretches.
Advanced: Employ DFT calculations (B3LYP/6-31G**) to validate electronic structures .
Biological Activity Profiling
Q: How are in vitro assays designed to evaluate this compound’s anticancer or antibacterial activity? A: and describe MTT assays (IC50 values) against cancer cell lines (e.g., MCF-7, HepG2) and microdilution methods for antibacterial testing (MIC against S. aureus). Key parameters:
- Solubility: Use DMSO stock solutions (≤0.1% final concentration).
- Positive controls: Doxorubicin (cancer) and ciprofloxacin (bacterial).
- Dose-response curves: 0.1–100 µM range, 48–72 hr incubation .
Computational Modeling for Mechanism Elucidation
Q: How can molecular docking and DFT studies predict binding interactions with biological targets? A: uses AutoDock Vina to dock the compound into kinase domains (e.g., EGFR). Steps:
- Prepare ligand: Optimize geometry with Avogadro (MMFF94 force field).
- Grid box: Center on ATP-binding site (coordinates: x=15.4, y=2.8, z=−18.2).
- Analyze binding energy (ΔG ≤ −8 kcal/mol suggests strong inhibition).
DFT: Calculate Fukui indices to identify nucleophilic sites for derivatization .
Resolving Data Contradictions in Biological Activity
Q: How should researchers address discrepancies in reported IC50 values across studies? A: Variations arise from assay conditions (e.g., serum concentration, passage number). Mitigate by:
- Replicating assays in triplicate with internal controls.
- Validating via orthogonal methods (e.g., apoptosis flow cytometry vs. MTT).
- Cross-referencing with structural analogs ( : trifluoromethyl enhances potency by 3× vs. methyl) .
Stability and Storage Optimization
Q: What degradation pathways are observed for this compound, and how can stability be improved? A: notes hydrolysis of the trifluoromethyl group under basic conditions (pH >9). Recommendations:
- Storage: −20°C in amber vials (desiccated).
- Formulation: Lyophilize with cyclodextrin (1:2 molar ratio) to enhance aqueous stability.
Monitor via HPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water) for degradation peaks .
Advanced Derivatization Strategies
Q: What synthetic modifications enhance bioavailability while retaining activity? A: and suggest:
- Mannich reactions : Introduce aminomethyl groups at C5 to improve solubility.
- Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition.
Evaluate logP (2.5–3.5 ideal) and membrane permeability (Caco-2 assays) for lead optimization .
Chirality and Isomerism Challenges
Q: How does the compound’s dihydro-pyrazole ring influence stereoisomer formation? A: The 4,5-dihydro ring creates a chiral center at C5 . confirms R configuration via X-ray. Resolve enantiomers using:
- Chiral HPLC (CHIRALPAK IG-3 column, hexane/isopropanol).
- Circular dichroism : Compare experimental and calculated spectra for absolute configuration .
Solubility and Formulation Challenges
Q: What formulation strategies overcome poor aqueous solubility (<10 µg/mL)? A: and recommend:
- Nanoemulsions : Prepare with Tween 80 and PEG-400 (particle size <200 nm via DLS).
- Co-crystallization : Use succinic acid as a co-former (1:1 ratio) to enhance dissolution rate.
Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Mechanistic Studies Using Isotopic Labeling
Q: How can <sup>18</sup>O or <sup>19</sup>F labeling track metabolic pathways? A: Synthesize <sup>19</sup>F-labeled analog via Balz-Schiemann reaction ( ). Applications:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
